n-Methylornithine n-Methylornithine
Brand Name: Vulcanchem
CAS No.: 3485-66-3
VCID: VC17057596
InChI: InChI=1S/C6H14N2O2/c1-8-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1
SMILES:
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol

n-Methylornithine

CAS No.: 3485-66-3

Cat. No.: VC17057596

Molecular Formula: C6H14N2O2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

n-Methylornithine - 3485-66-3

Specification

CAS No. 3485-66-3
Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
IUPAC Name (2S)-2-amino-5-(methylamino)pentanoic acid
Standard InChI InChI=1S/C6H14N2O2/c1-8-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1
Standard InChI Key HZVXTZMGAFEVFQ-YFKPBYRVSA-N
Isomeric SMILES CNCCC[C@@H](C(=O)O)N
Canonical SMILES CNCCCC(C(=O)O)N

Introduction

Structural and Physicochemical Properties of N-Methylornithine

N-Methylornithine (C₆H₁₄N₂O₂) is an α-amino acid derivative distinguished by the addition of a methyl group to the nitrogen atom of ornithine’s backbone. Its molecular weight is 146.1876 g/mol, and it exhibits absolute stereochemistry with one defined stereocenter, resulting in optical activity [(+)-enantiomer] . The compound’s structure, represented by the SMILES notation CNCCC[C@H](N)C(O)=O, highlights the (S)-configuration at the chiral center, a critical feature for its biological interactions .

Molecular Characteristics

The methylation at the nitrogen atom alters N-methylornithine’s physicochemical properties compared to ornithine. The addition of the hydrophobic methyl group reduces its polarity, potentially enhancing membrane permeability in microbial systems. This modification also influences its solubility profile, with predicted lower aqueous solubility than unmodified ornithine . The InChIKey HZVXTZMGAFEVFQ-YFKPBYRVSA-N provides a unique identifier for its stereospecific structure .

Table 1: Physicochemical Properties of N-Methylornithine

PropertyValue
Molecular FormulaC₆H₁₄N₂O₂
Molecular Weight146.1876 g/mol
StereochemistryAbsolute (S-configuration)
Optical Activity(+)
Defined Stereocenters1
SMILESCNCCC[C@H](N)C(O)=O

Biosynthesis of N-Methylornithine in Microbial Systems

N-Methylornithine is synthesized through a specialized pathway in certain gut microbes, notably Enterococcus cecorum, as part of the production of enteropeptins—a class of sactipeptides . This biosynthesis involves three novel enzymatic reactions catalyzed by metalloenzymes, marking a significant departure from canonical amino acid modification pathways.

Key Enzymatic Steps

  • Arginine Deimination: A di-manganese-dependent arginase converts arginine to ornithine, releasing urea.

  • Methylation: A radical S-adenosylmethionine (rSAM) enzyme, belonging to a superfamily of Fe-S-containing methyltransferases, transfers a methyl group to ornithine’s nitrogen atom .

  • Peptide Incorporation: The methylated ornithine is integrated into a ribosomal peptide precursor, which undergoes additional post-translational modifications to form mature enteropeptins .

This pathway underscores the evolutionary innovation of microbial systems in tailoring amino acids for specialized metabolites. The Fe-S methyltransferase identified here represents the founding member of a widespread enzyme family, suggesting broader relevance in microbial metabolism .

Biological Activity and Ecological Role

N-Methylornithine exhibits selective bacteriostatic activity, primarily against its producing strain, Enterococcus cecorum . This self-inhibitory effect aligns with an emerging paradigm in microbiome research, where microbial metabolites regulate population dynamics through fratricidal or autotoxic mechanisms.

Mechanistic Insights

The compound’s activity is hypothesized to arise from its structural mimicry of ornithine, a substrate in critical metabolic pathways such as the urea cycle and polyamine biosynthesis. By competitively inhibiting enzymes like ornithine decarboxylase, N-methylornithine may disrupt polyamine synthesis, stalling microbial growth . This targeted inhibition likely provides ecological advantages by modulating intraspecies competition within dense microbial communities.

Applications and Research Implications

Microbial Ecology and Probiotics

The self-inhibitory properties of N-methylornithine suggest potential applications in probiotic formulations, where controlled microbial growth is desirable. Its role in enteropeptins highlights mechanisms by which commensal bacteria maintain gut homeostasis through chemical signaling .

Drug Discovery

The Fe-S methyltransferase involved in N-methylornithine biosynthesis presents a novel target for antibiotic development. Inhibiting this enzyme could disrupt pathogenic microbial communities without affecting human cells, leveraging the specificity of microbial secondary metabolism .

Structural Biology

N-Methylornithine serves as a model substrate for studying radical SAM enzymes and Fe-S cluster chemistry. Its biosynthesis provides insights into enzyme evolution and the engineering of biocatalysts for synthetic biology .

Comparative Analysis with Related Metabolites

N-Methylornithine vs. Ornithine

PropertyN-MethylornithineOrnithine
Nitrogen SubstituentMethyl groupPrimary amine
PolarityLowerHigher
Biological RoleSecondary metaboliteUrea cycle intermediate
Enzyme InteractionsInhibits decarboxylasesSubstrate for enzymes

The methylation of ornithine fundamentally alters its biochemical behavior, transitioning it from a metabolic intermediate to a regulatory molecule.

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